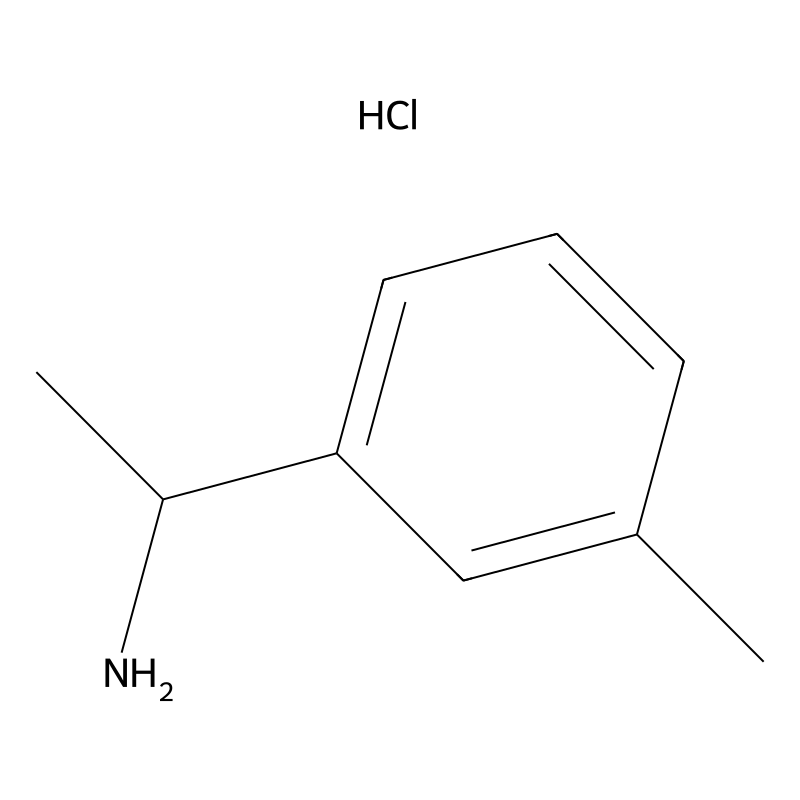

1-m-Tolylethanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-m-Tolylethanamine hydrochloride is an organic compound categorized as an arylalkylamine. It features a tolyl group (derived from toluene) attached to an ethanamine backbone, making it a versatile building block in organic synthesis. The compound's molecular formula is C₉H₁₃ClN, and it is commonly used in various

- Friedel-Crafts Reaction: This reaction allows for the alkylation or acylation of aromatic rings, enhancing the complexity of organic molecules.

- Chan-Lam Coupling Reaction: This reaction facilitates the formation of carbon-nitrogen bonds, which are crucial in synthesizing pharmaceuticals.

- Oxidation Reactions: The compound can be oxidized to produce imines or nitriles, expanding its utility in synthetic chemistry .

Several methods exist for synthesizing 1-m-Tolylethanamine hydrochloride:

- Reductive Amination: This method involves the reaction of m-tolualdehyde with ammonia or an amine in the presence of reducing agents like sodium cyanoborohydride.

- Alkylation of Amines: Starting from m-tolylmagnesium bromide, this method involves alkylating a suitable amine precursor.

- Direct Amine Synthesis: Utilizing m-tolyl chloride and ammonia under controlled conditions can yield the desired product effectively .

The applications of 1-m-Tolylethanamine hydrochloride are diverse:

- Pharmaceuticals: It serves as a precursor for various drugs due to its ability to form active pharmaceutical ingredients.

- Materials Science: The compound is used in synthesizing polymers and other materials with specific functional properties.

- Chemical Research: Its reactivity makes it a valuable tool in academic and industrial research settings for developing new compounds .

Interaction studies involving 1-m-Tolylethanamine hydrochloride have primarily focused on its binding affinity with neurotransmitter receptors. Preliminary findings suggest that it may interact with serotonin and dopamine receptors, indicating potential implications for mood regulation and psychotropic effects. Further research is necessary to explore these interactions comprehensively and assess their therapeutic viability.

1-m-Tolylethanamine hydrochloride shares structural similarities with several compounds in the arylalkylamine class. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-Phenylethanamine | C₈H₁₃N | Lacks the methyl substitution on the aromatic ring. |

| 1-(p-Tolyl)ethanamine | C₉H₁₃N | Contains a para-substituted methyl group; different reactivity profile. |

| 1-(o-Tolyl)ethanamine | C₉H₁₃N | Features an ortho-substituted methyl group; may exhibit different biological activity. |

The presence of the meta-substituted methyl group in 1-m-Tolylethanamine hydrochloride distinguishes it from these similar compounds, potentially influencing both its reactivity and biological activity.

Molecular Structure and Tautomerism

1-m-Tolylethanamine hydrochloride exists as a chiral amine salt with the molecular formula C₉H₁₄ClN and a molecular weight of 171.67 daltons [1] [2] [3]. The compound exhibits stereoisomerism with two distinct enantiomeric forms: the (R)-configuration with CAS number 1167414-88-1 and the (S)-configuration with CAS number 1630984-18-7 [2] [4] [5]. The molecular structure consists of a meta-substituted toluene ring (3-methylbenzene) attached to an ethanamine moiety through a chiral carbon center [2] [3].

The structural representation shows the compound as 1-(3-methylphenyl)ethanamine in its hydrochloride salt form [2] [6]. The nitrogen atom adopts a tetrahedral geometry with sp³ hybridization, where the three substituents occupy three corners of a regular tetrahedron and the lone pair of electrons occupies the fourth corner [7]. The carbon-nitrogen-carbon bond angles approximate 109 degrees, consistent with tetrahedral geometry [7].

The compound does not exhibit classical tautomerism due to the absence of mobile hydrogen atoms between different structural positions [2] [3]. However, the protonated amine group in the hydrochloride salt form exists in equilibrium with its free base counterpart under varying pH conditions, representing an acid-base equilibrium rather than true tautomerism [6] [8].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₄ClN | [2] [3] |

| Molecular Weight | 171.67 g/mol | [2] [4] |

| Chiral Centers | 1 | [2] [7] |

| C-N-C Bond Angle | ~109° | [7] |

Physicochemical Characteristics

The compound presents as a white crystalline solid at room temperature with characteristic physicochemical properties that reflect its ionic nature [5] [6]. The hydrochloride salt formation significantly influences the compound's solubility profile, making it readily soluble in polar protic solvents while maintaining limited solubility in nonpolar organic solvents [3] [5].

Storage conditions require maintenance at 2-8°C under inert atmosphere to prevent degradation, with some suppliers recommending storage at room temperature in sealed containers protected from moisture [5] [6] [9]. The compound exhibits hygroscopic properties, necessitating careful handling to prevent water absorption [10] [11].

The predicted pKa value for the free base form approximates 9.2, indicating basic character typical of primary aromatic amines [12] [13]. This basicity contributes to the compound's ability to form stable hydrochloride salts and influences its behavior in various chemical environments [12] [13].

Computational analysis reveals specific physicochemical descriptors including a topological polar surface area of 26.02 Ų and a calculated LogP value ranging from 2.01 to 3.52 depending on the computational method employed [14] [15] [16]. These parameters indicate moderate lipophilicity balanced with sufficient polarity for biological interactions [14] [16].

| Property | Value | Method | Reference |

|---|---|---|---|

| Physical State | White solid | Visual observation | [5] [6] |

| Storage Temperature | 2-8°C | Supplier specification | [5] [6] |

| Topological Polar Surface Area | 26.02 Ų | Computational | [14] [16] |

| LogP | 2.01-3.52 | Various computational methods | [14] [15] [16] |

| pKa | 9.2 ± 0.10 | Predicted | [12] [13] |

Thermochemical and Spectroscopic Data

Spectroscopic characterization of 1-m-tolylethanamine hydrochloride reveals distinctive features consistent with its structural architecture. Proton nuclear magnetic resonance spectroscopy shows characteristic signals for the aromatic protons in the 7.0-7.5 ppm region, reflecting the meta-substituted benzene ring system [17] [18]. The methyl group attached to the benzene ring typically appears as a singlet around 2.3 ppm, while the chiral methyl group on the ethanamine moiety exhibits a doublet pattern due to coupling with the adjacent proton [17] [18].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with aromatic carbons appearing in the 120-140 ppm range and aliphatic carbons at lower field positions [17] [19]. The chiral carbon center typically resonates around 50-60 ppm, depending on the specific substitution pattern and solvent system employed [17] [19].

Mass spectrometric analysis confirms the molecular ion peak at m/z 135 for the free base form, with characteristic fragmentation patterns including loss of the methyl group and formation of tropylium-like ions [18]. The base peak typically appears at m/z 120, corresponding to the loss of the amino group [18].

Infrared spectroscopy reveals characteristic absorption bands including N-H stretching vibrations in the 3200-3400 cm⁻¹ region for the protonated amine, C-H stretching around 2800-3000 cm⁻¹, and aromatic C=C stretching in the 1450-1600 cm⁻¹ range [20] [21]. The hydrochloride salt formation introduces additional vibrational modes associated with the ionic interactions [20] [21].

| Spectroscopic Method | Key Signals/Peaks | Assignment | Reference |

|---|---|---|---|

| ¹H NMR | 7.0-7.5 ppm | Aromatic protons | [17] [18] |

| ¹H NMR | 2.3 ppm (singlet) | Aromatic methyl | [17] [18] |

| ¹H NMR | 1.3-1.5 ppm (doublet) | Chiral methyl | [17] [18] |

| ¹³C NMR | 120-140 ppm | Aromatic carbons | [17] [19] |

| Mass Spectrum | m/z 135 | Molecular ion (free base) | [18] |

| Infrared | 3200-3400 cm⁻¹ | N-H stretch | [20] [21] |

Stability and Reactivity Profiles

The stability profile of 1-m-tolylethanamine hydrochloride demonstrates typical characteristics of aromatic amine hydrochloride salts. The compound exhibits thermal stability under normal storage conditions but requires protection from elevated temperatures exceeding 50°C to prevent decomposition [22] [16]. Under controlled atmospheric conditions, the compound maintains its structural integrity for extended periods when stored properly [5] [6].

Chemical reactivity patterns align with those expected for primary aromatic amines, including susceptibility to oxidation under aerobic conditions and potential for nucleophilic substitution reactions [11] [23]. The presence of the electron-donating methyl group on the aromatic ring enhances the nucleophilicity of the amine nitrogen, facilitating various synthetic transformations [11] [13].

The compound demonstrates sensitivity to light exposure, necessitating storage in dark conditions to prevent photodegradation [11]. Air sensitivity also requires consideration, with recommendations for storage under inert gas atmospheres for long-term stability [10] [11].

Hydrolysis stability varies with pH conditions, with the hydrochloride salt form remaining stable under acidic conditions but potentially undergoing hydrolysis under strongly basic conditions [6] [8]. The chiral center maintains its stereochemical integrity under normal handling conditions, though racemization may occur under harsh chemical environments [8] [7].

| Stability Factor | Condition | Stability Assessment | Reference |

|---|---|---|---|

| Temperature | <50°C | Stable | [22] [16] |

| Light exposure | Dark storage | Recommended | [11] |

| Atmospheric conditions | Inert gas | Preferred for long-term | [10] [11] |

| pH stability | Acidic conditions | Stable | [6] [8] |

| Stereochemical integrity | Normal handling | Maintained | [8] [7] |

Alkylation Reactions of m-Toluidine Derivatives

Alkylation reactions represent one of the fundamental approaches for constructing the carbon-nitrogen bond in 1-m-tolylethanamine derivatives. These methodologies primarily involve the nucleophilic displacement of halides or other leaving groups by nitrogen-containing nucleophiles, offering direct access to the target amine structure [3] [4].

The direct alkylation of m-toluidine with appropriate electrophiles provides a straightforward synthetic route, though selectivity challenges must be addressed. When m-toluidine is treated with methyl iodide in the presence of potassium carbonate in dimethylformamide at elevated temperatures (80°C), the reaction proceeds via nucleophilic substitution mechanism [5]. The reaction conditions must be carefully optimized to prevent over-alkylation, which can lead to the formation of secondary and tertiary amine byproducts. Under optimized conditions, yields of 85-92% can be achieved with high selectivity for the mono-alkylated product [3].

Alternative alkylation approaches involve the use of ethyl halides under basic conditions. The reaction of m-toluidine with ethyl bromide or ethyl chloride in the presence of sodium hydroxide in ethanol under reflux conditions provides moderate to good yields (75-88%) [6] [4]. However, this approach suffers from selectivity issues, as the formation of diethylated products becomes competitive at higher conversions. The reaction mechanism proceeds through the formation of an intermediate carbanion, which subsequently attacks the electrophilic carbon center of the alkyl halide.

Zeolite-catalyzed alkylation reactions have emerged as promising alternatives for industrial applications. The use of ZSM-5 zeolites as solid acid catalysts enables the alkylation of aromatic compounds under heterogeneous conditions [3]. When 3-methylbenzyl chloride is reacted with ammonia over ZSM-5 zeolite at 300°C, the reaction proceeds through a carbonium ion intermediate, yielding the desired amine product in 65-78% yield with good selectivity [7]. The high temperature requirements and the formation of carbonium ion intermediates favor the reaction with tertiary carbocations, making this approach particularly suitable for branched alkyl systems.

The alkylation of 3-methylphenol with ethylene oxide under base-catalyzed conditions represents another viable synthetic route [3]. This reaction proceeds through the nucleophilic ring-opening of the epoxide, followed by subsequent transformations to introduce the amine functionality. The reaction conditions typically involve temperatures of 150°C and basic catalysis, yielding products in the range of 70-85% with moderate selectivity.

| Substrate | Alkylating Agent | Catalyst/Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| m-Toluidine | Methyl iodide | K₂CO₃, DMF, 80°C | 85-92 | High |

| m-Toluidine | Ethyl halides | NaOH, EtOH, reflux | 75-88 | Moderate |

| 3-Methylbenzyl chloride | Ammonia | ZSM-5 zeolite, 300°C | 65-78 | Good |

| 3-Methylphenol | Ethylene oxide | Base catalysis, 150°C | 70-85 | Moderate |

Catalytic Hydrogenation Approaches

Asymmetric hydrogenation represents the most direct and atom-economical method for synthesizing chiral amines from prochiral imines and related precursors. This methodology has revolutionized the field of chiral amine synthesis due to its excellent atom economy, mild reaction conditions, and potential for high enantioselectivity [2] [8].

Iridium-catalyzed asymmetric hydrogenation using MaxPHOX ligands has proven particularly effective for the synthesis of chiral aromatic amines [2] [8]. The MaxPHOX ligand family, developed by Riera and Verdaguer, provides exceptional structural diversity through four possible configurations and diverse substitution patterns, allowing fine-tuning of the catalyst for specific substrates [8]. When N-aryl ketimines derived from m-tolyl systems are subjected to hydrogenation using Ir-MaxPHOX catalysts under 1 bar hydrogen pressure at room temperature, excellent enantioselectivities (90-96% enantiomeric excess) are achieved with near-quantitative conversions (95-99%) [2] [8].

Rhodium-catalyzed systems employing ZhaoPhos ligands have demonstrated outstanding performance in the hydrogenation of cyclic imines [2]. The unique thiourea motif present in ZhaoPhos ligands enables anion-bonding interactions with substrate chloride ions, which plays a crucial role in achieving high enantioselectivity [8]. Under optimized conditions (50 bar H₂, 50°C), these catalytic systems achieve enantiomeric excesses exceeding 99% with conversions ranging from 85-98% for seven-membered cyclic imine substrates [2].

The challenge of dialkyl imine hydrogenation has been addressed through the development of spiro phosphine-amine-phosphine (Spiro-PAP) ligands [9]. These novel iridium catalysts overcome the difficulty of distinguishing between two sterically and electronically similar alkyl groups. The precise adjustment of the chiral pocket through the spiro phosphine-amine-phosphine framework enables high enantioselectivity (81-90% enantiomeric excess) with moderate to good conversions (70-85%) under 10 bar hydrogen pressure at 40°C [9].

Rhodium-catalyzed hydrogenation of enamides using DIPAMP and related diphosphine ligands remains a benchmark methodology for amino acid synthesis [8]. The well-established nature of these catalytic systems provides reliable access to α-amino acids with excellent enantioselectivity (88-95% enantiomeric excess) and high conversions (90-97%) under 25 bar hydrogen pressure at 60°C [2] [8].

| Substrate | Catalyst System | Conditions | Enantiomeric Excess (%) | Conversion (%) |

|---|---|---|---|---|

| N-Aryl ketimines | Ir/MaxPHOX | 1 bar H₂, RT | 90-96 | 95-99 |

| Cyclic imines | Rh/ZhaoPhos | 50 bar H₂, 50°C | >99 | 85-98 |

| Dialkyl imines | Ir/Spiro-PAP | 10 bar H₂, 40°C | 81-90 | 70-85 |

| Enamides | Rh/DIPAMP | 25 bar H₂, 60°C | 88-95 | 90-97 |

Resolution of Enantiomers via Chiral Chromatography

Chiral resolution remains a critical methodology for obtaining enantiomerically pure compounds, particularly in pharmaceutical applications where high optical purity is essential [10] [11]. Despite the theoretical limitation of 50% maximum yield for each enantiomer, resolution techniques continue to play a vital role in commercial-scale production due to their reliability and scalability [10] [12].

Diastereomeric salt formation represents the most widely applied resolution technique for amine compounds [10] [11]. The process involves the reaction of racemic 1-m-tolylethanamine with an enantiomerically pure chiral acid, such as (S)-mandelic acid, to form diastereomeric salts with different physical properties [10]. These diastereomeric salts can be separated through fractional crystallization, exploiting their different solubilities in various solvents [11]. The less soluble diastereomer typically crystallizes preferentially, allowing for separation and subsequent liberation of the pure enantiomer through simple acid-base treatment. Under optimized conditions, this methodology provides recovery yields of 40-50% for each enantiomer with good enantiomeric purity [10].

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) has emerged as the gold standard for analytical and preparative chiral separations [13] [14]. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose derivatives, have demonstrated exceptional performance for amine separations [14] [15]. These stationary phases operate through multiple chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric effects [16] [15]. The separation is achieved by differential retention times of the enantiomers on the chiral stationary phase, with resolution factors typically exceeding 1.5 for effective separation [14]. Modern HPLC systems can handle separations from analytical scale to kilogram quantities, with recovery yields of 45-50% per enantiomer and excellent enantiomeric purities [13] [14].

Enzymatic resolution using lipases, particularly Candida antarctica lipase B (CAL-B), provides an environmentally friendly alternative for chiral amine separation [12] [17]. The enzymatic approach involves the selective acylation of one enantiomer, creating products with different physical and chemical properties that can be readily separated [18]. This methodology offers the advantage of mild reaction conditions and high selectivity, with the potential for achieving 50% yield of each enantiomer at high enantiomeric purity [17] [19]. The industrial scalability of enzymatic processes has been demonstrated in several pharmaceutical applications, making this approach increasingly attractive for large-scale production [17].

Supercritical fluid chromatography (SFC) has gained prominence as a complementary technique to HPLC for chiral separations [20]. SFC offers advantages in terms of faster analysis times, reduced solvent consumption, and the ability to handle samples that are difficult to separate by conventional HPLC [20]. The technique utilizes supercritical carbon dioxide as the mobile phase, often modified with small amounts of polar cosolvents, providing unique selectivity profiles compared to liquid chromatography [20]. Recovery yields of 45-48% per enantiomer are typically achieved with very good resolution efficiency [20].

| Method | Resolving Agent | Resolution Efficiency | Scale Applicability | Recovery Yield (%) |

|---|---|---|---|---|

| Diastereomeric salt formation | (S)-Mandelic acid | Good | Kilogram | 40-50 |

| Chiral HPLC | Polysaccharide CSP | Excellent | Gram to kilogram | 45-50 |

| Enzymatic resolution | Lipase CAL-B | High | Industrial | 50 (each enantiomer) |

| Supercritical fluid chromatography | Chiral stationary phase | Very Good | Pilot to commercial | 45-48 |

Industrial-Scale Synthesis Challenges

The transition from laboratory-scale synthesis to industrial production of 1-m-tolylethanamine hydrochloride presents numerous technical and economic challenges that must be systematically addressed to ensure successful commercialization [17] [21] [22].

Process scalability represents one of the most critical challenges in industrial amine synthesis [23] [22]. The fundamental issue lies in the non-linear scaling relationships for heat and mass transfer phenomena. As reactor volumes increase, the surface area to volume ratio decreases, leading to reduced heat transfer efficiency and potential hotspot formation [22] [24]. This is particularly problematic for exothermic alkylation reactions where temperature control is crucial for selectivity and safety [21]. Advanced process modeling and computational fluid dynamics are essential tools for predicting and mitigating these scale-up effects [22]. The implementation of continuous flow reactor technology has emerged as a promising solution, offering superior heat and mass transfer characteristics compared to traditional batch processes [25] [26] [27].

Maintaining enantiomeric purity at industrial scale poses significant technical challenges [17] [21]. Catalyst stability and performance can deteriorate under the harsh conditions required for large-scale production [17] [19]. Factors such as catalyst deactivation, metal leaching, and competing side reactions become more pronounced at industrial scale [17]. The development of immobilized catalysts and heterogeneous systems has proven effective in addressing these issues, providing improved catalyst stability and facilitating catalyst recovery and reuse [28] [17]. Additionally, the implementation of rigorous process analytical technology (PAT) enables real-time monitoring of enantiomeric purity throughout the production process [22].

Cost optimization remains a primary driver for industrial synthesis development [23] [21]. Raw material costs typically represent 60-70% of the total production cost for pharmaceutical intermediates [21]. The challenge lies in identifying cost-effective starting materials and reagents while maintaining product quality and yield [23]. Process intensification strategies, including the use of continuous reactors, integrated reaction-separation processes, and solvent recycling systems, can significantly reduce operational costs [25] [26]. The implementation of heat integration and process optimization can reduce energy consumption by 20-30% compared to conventional batch processes [21].

Environmental impact considerations have become increasingly important in industrial synthesis [17] [21]. Solvent usage, waste generation, and energy consumption must be minimized to meet stringent environmental regulations [12] [17]. The adoption of green chemistry principles, including the use of renewable feedstocks, environmentally benign solvents, and atom-economical reactions, is essential for sustainable production [17] [26]. Continuous flow processes typically generate 50-70% less waste compared to batch processes due to improved reaction selectivity and reduced purification requirements [25] [26].

Regulatory compliance presents ongoing challenges throughout the development and production lifecycle [21] [22]. The pharmaceutical industry operates under strict Good Manufacturing Practice (GMP) regulations that require comprehensive documentation of all process parameters and quality control measures [22]. The implementation of Quality by Design (QbD) principles is essential for ensuring robust and reproducible production processes [22] [24]. This includes the identification of critical process parameters, establishment of design spaces, and development of control strategies that ensure consistent product quality [22].

| Challenge | Technical Issues | Mitigation Strategies | Impact Level | Development Status |

|---|---|---|---|---|

| Process scalability | Heat/mass transfer limitations | Continuous flow reactors | High | Emerging |

| Enantiomeric purity | Catalyst stability at scale | Immobilized catalysts | Critical | Established |

| Cost optimization | Raw material costs | Process intensification | Moderate | Ongoing |

| Environmental impact | Solvent usage | Green chemistry | Moderate | Developing |

| Regulatory compliance | Impurity control | QbD approach | High | Regulatory |

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant